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Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

concise yet comprehensive overview of the spectroscopic data and synthetic protocols for the

versatile heterocyclic building block, 2-Nitrothiophene-3-carbaldehyde. This guide presents

key analytical data in a structured format and outlines the experimental procedures for its

synthesis and characterization, facilitating its application in medicinal chemistry and materials

science.

Spectroscopic Data Summary
The structural elucidation of 2-Nitrothiophene-3-carbaldehyde is confirmed through a

combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS). The key data points are summarized in the tables below for ease of

reference and comparison.

Table 1: NMR Spectroscopic Data
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Nucleus Chemical Shift (δ) ppm Description

¹H NMR ~9.8–10.0
Singlet, Aldehyde proton (-

CHO)

~7.5–8.5
Multiplet, Thiophene ring

protons

¹³C NMR ~185 Aldehyde carbonyl carbon

Note: Predicted values based on typical ranges for similar structures. Experimental data from

primary literature should be consulted for precise values.

Table 2: IR and Mass Spectrometry Data
Technique Key Spectral Markers

FT-IR ~1700 cm⁻¹ (Aldehyde C=O stretch)

~1530 cm⁻¹ (Asymmetric NO₂ stretch)

Mass Spec. m/z 171 (Molecular ion peak [M⁺])

Experimental Protocols
The following sections detail the synthetic and analytical procedures for 2-Nitrothiophene-3-
carbaldehyde.

Synthesis of 2-Nitrothiophene-3-carbaldehyde
A common and effective method for the synthesis of 2-Nitrothiophene-3-carbaldehyde
involves the nitration of 3-thiophenecarbaldehyde.

Materials:

3-Thiophenecarbaldehyde

Fuming Nitric Acid

Acetic Anhydride
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Glacial Acetic Acid

Ice

Petroleum Ether

Procedure:

A solution of 3-thiophenecarbaldehyde in acetic anhydride is prepared.

A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

The nitric acid solution is added dropwise to the thiophene derivative solution while

maintaining a low temperature (typically below 0°C) with an ice-salt bath.

After the addition is complete, the reaction mixture is stirred for a specified time at low

temperature.

The mixture is then poured onto crushed ice, leading to the precipitation of the crude

product.

The crude 2-Nitrothiophene-3-carbaldehyde is collected by filtration, washed with cold

water, and dried.

Purification is achieved by recrystallization from a suitable solvent, such as petroleum ether.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of purified 2-Nitrothiophene-3-carbaldehyde are

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts

are reported in parts per million (ppm) relative to an internal standard (e.g.,
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tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is placed directly on the ATR

(Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a KBr pellet

can be prepared by grinding the sample with potassium bromide and pressing it into a thin

disk.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of molecule.

Data Acquisition: The mass spectrometer is scanned over a suitable mass-to-charge (m/z)

range to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 2-Nitrothiophene-3-carbaldehyde.
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Caption: Workflow of Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3265802?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

